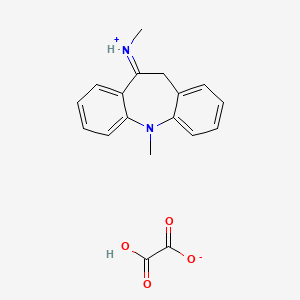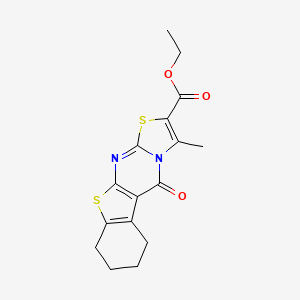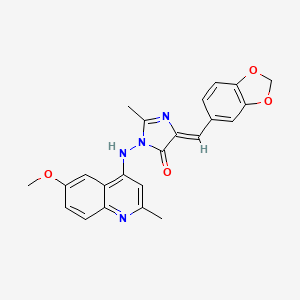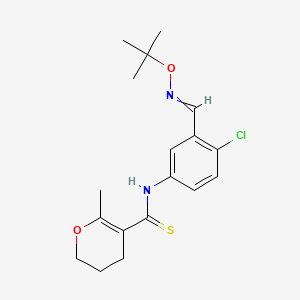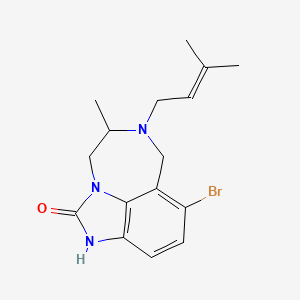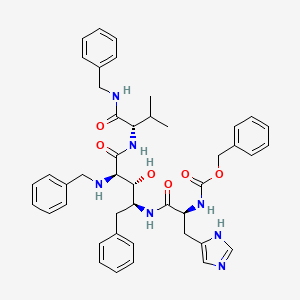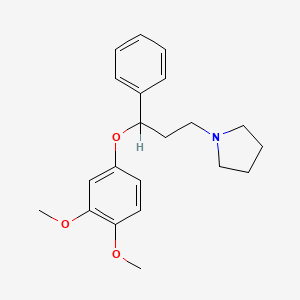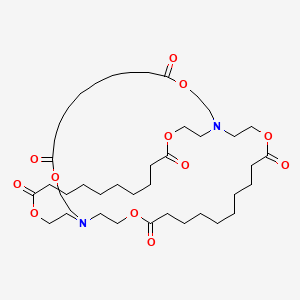
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone is a complex organic compound with the molecular formula C42H72N2O12. It is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a bicyclic framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the bicyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone involves its interaction with molecular targets through various pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties. These interactions can modulate biological processes and chemical reactions, making it a versatile compound in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its similar bicyclic structure and applications in coordination chemistry.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: Another related compound with additional benzene rings, used in similar research fields.
Uniqueness
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone stands out due to its larger bicyclic framework and higher number of oxygen atoms, which enhance its ability to form complex structures and interact with various molecular targets. This makes it particularly valuable in advanced materials science and drug development.
Propiedades
Número CAS |
94088-54-7 |
|---|---|
Fórmula molecular |
C42H72N2O12 |
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
4,15,21,32,37,48-hexaoxa-1,18-diazabicyclo[16.16.16]pentacontane-5,14,22,31,38,47-hexone |
InChI |
InChI=1S/C42H72N2O12/c45-37-19-13-7-1-2-8-14-20-38(46)52-32-26-44-29-35-55-41(49)23-17-11-5-3-9-15-21-39(47)53-33-27-43(25-31-51-37)28-34-54-40(48)22-16-10-4-6-12-18-24-42(50)56-36-30-44/h1-36H2 |
Clave InChI |
LZUIHANWEHANCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(=O)OCCN2CCOC(=O)CCCCCCCCC(=O)OCCN(CCOC(=O)CCC1)CCOC(=O)CCCCCCCCC(=O)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


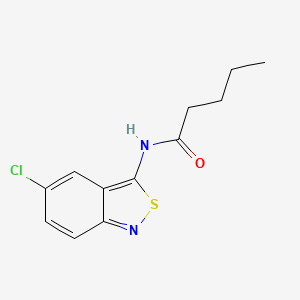
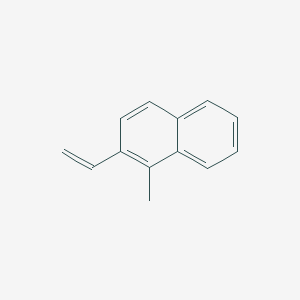

![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
